molecular formula C11H12N2S B1670332 Dexamisole CAS No. 14769-74-5

Dexamisole

Cat. No.: B1670332
CAS No.: 14769-74-5
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-JTQLQIEISA-N
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Description

Dexamisole is the dextro-isomer of tetramisole, a broad-spectrum anthelmintic. It is known for its mood-elevating and psychotonic properties. This compound inhibits neuronal uptake of norepinephrine more effectively than its enantiomer, levamisole .

Preparation Methods

Dexamisole is synthesized as part of the racemic mixture tetramisole, which includes both levamisole and this compound. The synthesis involves the cyclization of 2-mercaptoimidazole with phenylacetaldehyde under acidic conditions. Industrial production methods typically involve the resolution of the racemic mixture to separate the two enantiomers .

Chemical Reactions Analysis

Dexamisole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Pharmacological Applications

Dexamisole has been studied for its potential therapeutic effects, particularly in immunomodulation and as an anthelmintic agent.

  • Immunomodulation : Research indicates that this compound can enhance immune responses. A pilot study demonstrated its potential in treating patients with certain autoimmune conditions by modulating the immune system's activity .
  • Anthelmintic Properties : Similar to levamisole, this compound exhibits anthelmintic activity, making it useful in veterinary medicine for the treatment of parasitic infections in animals.

Toxicological Studies

This compound's presence as an adulterant in illicit drugs, particularly cocaine, has garnered significant attention in toxicological research.

  • Cocaine Adulteration : Studies have shown that this compound is frequently used to adulterate cocaine. A study involving hair samples from cocaine users revealed that 87% contained phenyltetrahydroimidazothiazole (PTHIT), which includes both levamisole and this compound. The enantiomeric ratios of these compounds were found to vary significantly, suggesting differential metabolism and elimination pathways .
  • Forensic Implications : The detection of this compound in biological samples is crucial for forensic investigations. A study utilized chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze hair samples for the presence of this compound and levamisole, emphasizing the need for accurate toxicological interpretations in cases involving adulterated drugs .

Cocaine Adulteration Analysis

A comprehensive analysis was conducted on 724 cocaine-positive hair samples to determine the prevalence of PTHIT. The findings indicated:

SubstancePercentage Found
Levamisole (S-PTHIT)4%
Tetramisole (R/S-PTHIT)88%
This compound (R-PTHIT)8%

This study highlighted the importance of considering both levamisole and this compound when analyzing drug-related cases .

Chiral Separation Method Development

A study aimed at developing a rapid method for separating this compound from levamisole using high-resolution mass spectrometry reported:

ParameterValue
This compound Elution Time5.94 min
Levamisole Elution Time6.62 min
Limit of Quantification0.1 ng/mL
Inter-day Precision (Dex)3.16%
Inter-day Precision (Lev)2.85%

This method allows for effective monitoring of these substances in various biological matrices, which is essential for both clinical and forensic applications .

Mechanism of Action

Dexamisole exerts its effects by inhibiting the neuronal uptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is thought to contribute to its mood-elevating properties. Additionally, this compound may interact with voltage-dependent sodium channels, affecting neuronal excitability .

Comparison with Similar Compounds

Dexamisole is often compared with its enantiomer, levamisole. While levamisole is primarily known for its anthelmintic properties, this compound lacks significant anthelmintic activity but has notable psychotonic effects. Other similar compounds include:

This compound’s unique properties, particularly its effects on mood and neurotransmitter uptake, distinguish it from these related compounds.

Biological Activity

Dexamisole, also known as (+)-tetramisole, is a compound that has garnered attention for its diverse biological activities. Initially developed as an anthelmintic agent, it has been identified to possess various pharmacological properties, including immunomodulatory, antidepressant, and potential anti-infective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C11_{11}H12_{12}N2_2S
  • Molecular Weight : 204.291 g/mol
  • CAS Number : 14769-74-5
  • Density : 1.32 g/cm³
  • Boiling Point : 344.4ºC at 760 mmHg

This compound exhibits its biological effects through multiple pathways:

  • Immunomodulation : It enhances the immune response by stimulating T-cell proliferation and increasing antibody production.
  • Antidepressant Activity : this compound has been shown to have antidepressant-like effects in animal models, possibly through its action on neurotransmitter systems, including serotonin and norepinephrine pathways .
  • Inhibition of Norepinephrine Uptake : In vitro studies demonstrated that this compound significantly inhibits the uptake of norepinephrine in dog cutaneous veins, suggesting a role in modulating vascular responses .

1. Anthelmintic Activity

This compound was originally used as an anthelmintic drug to treat parasitic infections in livestock and humans. Its efficacy against various nematodes has been well-documented.

2. Immunotherapy

Recent studies indicate that this compound can enhance immune responses in both animal and human subjects, making it a candidate for immunotherapy applications .

3. Antidepressant Effects

Research has highlighted the potential of this compound as an antidepressant agent. In animal models, it demonstrated significant reductions in depressive-like behaviors, attributed to its influence on monoaminergic systems .

Case Study 1: Cocaine Adulteration

A study investigated the prevalence of this compound as an adulterant in cocaine samples. The research found that this compound was present in a significant percentage of hair samples from cocaine users, indicating its illicit use and potential effects on drug metabolism . The enantiomeric ratios of levamisole to this compound were analyzed, revealing a median ratio of 0.63, suggesting differential metabolism between the two compounds .

Case Study 2: Chiral Separation Techniques

A study focused on developing a method for the chiral separation of this compound and levamisole using high-resolution mass spectrometry (HRMS). The method achieved effective separation with high precision and accuracy, highlighting its potential for forensic applications in drug testing .

Summary of Biological Activities

Biological ActivityMechanismReferences
ImmunomodulationT-cell stimulation
AntidepressantMonoamine modulation
AnthelminticParasitic inhibition
Cocaine adulterationPresence in biological samples

Properties

IUPAC Name

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163778
Record name Dexamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14769-74-5
Record name Dexamisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14769-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamisole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEXAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMH46V5U01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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